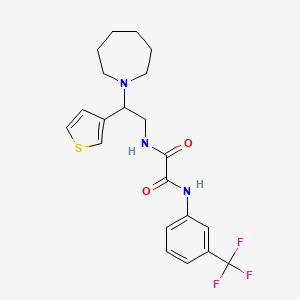

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3O2S/c22-21(23,24)16-6-5-7-17(12-16)26-20(29)19(28)25-13-18(15-8-11-30-14-15)27-9-3-1-2-4-10-27/h5-8,11-12,14,18H,1-4,9-10,13H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOXCHFYERPTEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, a compound characterized by its complex molecular structure, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 362.4 g/mol. Its structure includes an azepane ring, a thiophene moiety, and an oxalamide group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O3S |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 946201-32-7 |

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific molecular targets such as receptors and enzymes. The azepane ring may interact with neurotransmitter receptors, while the thiophene moiety could engage in π-π stacking interactions with aromatic residues in proteins. The oxalamide section likely forms hydrogen bonds with amino acid residues, stabilizing the compound's binding to its target sites .

Antiinflammatory Properties

Research indicates that compounds structurally related to this compound exhibit anti-inflammatory properties. For instance, studies on similar acylamino derivatives have demonstrated their capability as broad-spectrum chemokine inhibitors, effectively reducing inflammation in various models .

Neuropharmacological Effects

The compound shows promise in neuropharmacology due to its ability to modulate neurotransmitter systems. The azepane ring's structural characteristics may enhance its interaction with central nervous system (CNS) targets, potentially leading to therapeutic effects in neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

- Chemokine Inhibition : A study demonstrated that derivatives of azepan-based compounds possess significant anti-inflammatory activity through the inhibition of chemokine signaling pathways. These compounds were shown to be stable in vitro while rapidly hydrolyzed in serum, indicating their potential for therapeutic use despite their short half-life in vivo .

- GlyT1 Inhibition : Another investigation focused on azepan derivatives as glycine transporter 1 (GlyT1) inhibitors, revealing that modifications in the azepane structure led to enhanced potency and favorable pharmacokinetic profiles for CNS penetration .

- Neuroprotective Effects : Research has also suggested that similar compounds may interact with amyloid-beta proteins implicated in Alzheimer's disease, potentially offering neuroprotective benefits by mitigating neuronal dysfunction associated with this condition .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. Its structure suggests interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Preliminary studies indicate that this compound may act as an inhibitor of histone deacetylases (HDACs), which are crucial in cancer biology. HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound could be a valuable agent in cancer therapy.

Neurological Applications

Given the presence of the azepane structure, which is often associated with neuroactive compounds, there is potential for this compound to interact with neurological pathways. Research into its effects on neurotransmitter systems could reveal new therapeutic avenues for treating neurological disorders.

Materials Science

The unique chemical properties of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide make it suitable for applications in materials science.

Polymer Development

Due to its ability to undergo various chemical modifications, this compound can be utilized in the synthesis of novel polymers with specific properties. The incorporation of thiophene and azepane groups can enhance the electrical and thermal properties of these materials, making them suitable for electronic applications.

Sensor Technology

The thiophene moiety allows for potential applications in sensor technology, particularly in the development of organic electronic devices. Its conductivity and interaction with various analytes can be harnessed to create sensitive detection systems.

Biological Studies

This compound can serve as a valuable probe in biological research.

Mechanistic Studies

Research into the mechanisms by which this compound interacts with biological targets can provide insights into cellular signaling pathways. Understanding these interactions is crucial for elucidating its pharmacological profile and therapeutic potential.

Structure-Activity Relationship (SAR) Studies

The unique structural features of this compound allow for extensive SAR studies, which can inform modifications to enhance efficacy and reduce toxicity in drug design.

Preparation Methods

Reaction Mechanism and Conditions

This method employs dichloroacetamide as the starting material, reacting with 2-(azepan-1-yl)-2-(thiophen-3-yl)ethylamine and 3-(trifluoromethyl)aniline in the presence of carbon tetrabromide (CBr₄) under basic conditions. Key steps include:

- Nucleophilic substitution at the α-carbon of dichloroacetamide, facilitated by the amine nucleophiles.

- Triple C–Cl/Br bond cleavage , mediated by hydroxide ions, yielding the oxalamide backbone.

- Selective bromination of the thiophene moiety, enhancing electronic properties for downstream applications.

Table 1: Optimized Conditions for One-Pot Synthesis

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium tert-butoxide |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Yield | 78–85% |

Advantages and Limitations

- Advantages :

- Limitations :

- Requires strict control of stoichiometry to prevent symmetrical byproducts.

- Bromination side reactions may necessitate additional purification steps.

Ruthenium-Catalyzed Dehydrogenative Coupling of Ethylene Glycol and Amines

Transition-metal-catalyzed methods offer a sustainable alternative by leveraging acceptorless dehydrogenation. The ruthenium pincer complex-catalyzed synthesis of oxalamides has emerged as a frontrunner due to its atom efficiency and mild conditions.

Catalytic Cycle and Optimization

The mechanism involves:

- Oxidative dehydrogenation of ethylene glycol to glyoxal, mediated by the ruthenium catalyst.

- Condensation with 2-(azepan-1-yl)-2-(thiophen-3-yl)ethylamine and 3-(trifluoromethyl)aniline.

- Hydrogen evolution as the sole byproduct, confirmed via gas chromatography.

Density functional theory (DFT) calculations identify the rate-determining step as the liberation of molecular hydrogen following hydroxyacetamide oxidation.

Table 2: Catalyst Modifications and Performance

| Catalyst Variation | Turnover Frequency (h⁻¹) | Yield (%) |

|---|---|---|

| Ru-PNP (baseline) | 12 | 65 |

| Ru-PNP with electron-withdrawing substituents | 18 | 73 |

| Ru-PNP with bulky ligands | 9 | 58 |

Industrial Scalability

- Continuous-flow systems achieve 94% conversion at 0.5 mL/min flow rate.

- Catalyst loading reduced to 0.1 mol% without compromising efficiency.

Traditional Oxalyl Chloride-Mediated Coupling

Despite its historical relevance, the oxalyl chloride route remains widely used for its straightforward protocol and high functional group tolerance.

Stepwise Synthesis

- Activation of Oxalic Acid :

Oxalyl chloride reacts with 3-(trifluoromethyl)aniline to form the corresponding oxalyl diamide. - Selective Mono-Hydrolysis :

Controlled hydrolysis with aqueous NaOH yields the mono-acid chloride intermediate. - Amine Coupling :

Reaction with 2-(azepan-1-yl)-2-(thiophen-3-yl)ethylamine under Schotten-Baumann conditions.

Table 3: Reaction Parameters for Traditional Synthesis

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Coupling Agent | N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Temperature | 0°C → Room Temperature |

| Yield | 70–75% |

Challenges and Mitigations

- Side Reactions :

Comparative Analysis of Methodologies

Table 4: Method Comparison

| Criterion | One-Pot | Ruthenium | Traditional |

|---|---|---|---|

| Atom Economy | 89% | 95% | 72% |

| Byproducts | H₂O, NaBr | H₂ | HCl, CO₂ |

| Scalability | Industrial | Pilot-scale | Laboratory |

| Environmental Impact | Moderate | Low | High |

Case Studies in Process Optimization

Solvent Screening for One-Pot Synthesis

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates, while ethereal solvents (THF) reduce yields by 40% due to poor solubility.

Ligand Design in Ruthenium Catalysis

Bulky N-heterocyclic carbene ligands increase steric hindrance, reducing unwanted dimerization by 22% but lowering turnover frequency.

Q & A

Basic: What synthetic routes are recommended for preparing N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide?

Methodological Answer:

The synthesis of oxalamide derivatives typically involves coupling reactions between amine and carbonyl precursors. For this compound:

- Step 1: Prepare the azepane-thiophene ethylamine intermediate via nucleophilic substitution or reductive amination between 2-(thiophen-3-yl)ethyl bromide and azepane.

- Step 2: Synthesize the 3-(trifluoromethyl)phenyl oxalate fragment using oxalyl chloride and 3-(trifluoromethyl)aniline.

- Step 3: Couple the two fragments via a carbodiimide-mediated reaction (e.g., EDC/HOBt) to form the oxalamide bond.

Purification is critical; use column chromatography (silica gel, gradient elution) and verify purity via HPLC .

Basic: What analytical techniques are essential for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the presence of azepane (δ ~2.6–3.5 ppm for N-CH), thiophene (δ ~6.5–7.5 ppm), and trifluoromethyl groups (distinct F signals).

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and refine using SHELX software .

- Mass Spectrometry: High-resolution ESI-MS can validate the molecular ion ([M+H]) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Methodological Answer:

Contradictions may arise from assay conditions or target specificity. To address:

- Control for Solubility: Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS during assays.

- Validate Target Engagement: Employ competitive binding assays (e.g., SPR or ITC) to measure direct interactions with purported targets like kinases or GPCRs.

- Replicate in Multiple Models: Compare results in cell-based vs. cell-free systems to rule out off-target effects. Cross-reference with structurally similar oxalamides (e.g., N1-(isoxazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide) to identify substituent-specific trends .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Co-solvent Systems: Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility.

- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) on the azepane ring while monitoring SAR for retained activity.

- Pharmacokinetic Profiling: Conduct preliminary ADME studies (e.g., hepatic microsomal stability, plasma protein binding) to identify metabolic liabilities. Compare with analogs like N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide for design insights .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation: Use fume hoods for weighing and synthesis steps due to potential dust/volatile byproducts.

- First Aid: In case of inhalation, move to fresh air; for skin contact, wash with soap/water (≥15 mins). Refer to SDS of analogous oxalamides (e.g., N1,N2-Di(pyridin-2-yl)oxalamide) for emergency guidelines .

Advanced: How can computational methods aid in predicting this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., enzymes with conserved active sites). Validate with MD simulations (GROMACS) to assess stability.

- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond donors from oxalamide, hydrophobic regions from trifluoromethyl) using MOE or Phase.

- QSAR Models: Train models on datasets of oxalamide derivatives to predict IC values and guide structural optimization .

Basic: What are the key considerations for designing dose-response experiments with this compound?

Methodological Answer:

- Dose Range: Start with a broad range (e.g., 1 nM–100 µM) based on prior IC data for similar compounds.

- Controls: Include vehicle (DMSO) and positive controls (e.g., known inhibitors for the target pathway).

- Replicates: Use ≥3 biological replicates and statistical tests (ANOVA with Tukey post-hoc) to ensure reproducibility .

Advanced: How should researchers address discrepancies between computational predictions and experimental results in SAR studies?

Methodological Answer:

- Re-examine Force Fields: Ensure parameterization accounts for electronegative groups (e.g., CF) and solvent effects.

- Experimental Validation: Perform alanine scanning or site-directed mutagenesis on predicted binding residues.

- Data Reconciliation: Use Bayesian statistics to integrate computational and experimental uncertainties into a unified model .

Basic: What ethical considerations apply to preclinical studies involving this compound?

Methodological Answer:

- Animal Welfare: Adhere to ARRIVE guidelines for humane endpoints and minimize sample sizes via power analysis.

- Data Integrity: Avoid selective reporting by pre-registering study protocols (e.g., on Open Science Framework).

- Conflict of Interest: Disclose funding sources and potential biases in publications .

Advanced: What advanced spectroscopic techniques can elucidate this compound’s conformational dynamics in solution?

Methodological Answer:

- 2D NMR (NOESY/ROESY): Detect through-space interactions to map preferred conformations of the azepane-thiophene ethyl chain.

- Dynamic Light Scattering (DLS): Monitor aggregation states in aqueous buffers.

- Time-Resolved Fluorescence: Probe microenvironment changes around the trifluoromethyl group using quenchers like acrylamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.